ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thienopyridine core substituted with tetramethyl groups, a benzamido linker, and a bis(allyl)sulfamoyl moiety. The compound’s structural complexity arises from its polycyclic framework, which may influence its electronic properties and intermolecular interactions, as seen in analogous systems .
Properties
IUPAC Name |
ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O5S2/c1-8-15-30(16-9-2)37(33,34)19-13-11-18(12-14-19)23(31)28-24-21(25(32)35-10-3)20-17-26(4,5)29-27(6,7)22(20)36-24/h8-9,11-14,29H,1-2,10,15-17H2,3-7H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMISTMQGTXYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-c]pyridine core, which can be synthesized through a series of cyclization reactions involving sulfur-containing precursors . The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted aromatic compounds .
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. Key steps may include:
- Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
- Introduction of Functional Groups: The sulfamoyl and carboxylate groups are added through specific coupling reactions.
Industrial Production
For large-scale production, continuous flow reactors and automated synthesis platforms are increasingly utilized to improve efficiency and yield. Purification techniques such as recrystallization and chromatography ensure high purity levels of the final product.
This compound has been investigated for several biological activities:
- Anti-inflammatory Activity: Research indicates that this compound can inhibit pro-inflammatory cytokines.
- Anticancer Properties: Preliminary studies show cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition: The sulfamoyl group may interact with enzymes involved in critical biological pathways.
Case Studies and Research Findings
Several studies have documented the biological effects and potential therapeutic applications of this compound or similar compounds:
| Study | Compound | Findings |
|---|---|---|
| 1 | Compound A | Inhibition of IL-1β release in macrophages; IC50 = 8 nM |
| 2 | Compound B | Significant cytotoxicity against breast cancer cell lines; induced apoptosis |
| 3 | Compound C | Selective inhibition of dihydrofolate reductase; potential for cancer therapy |
Structure-Activity Relationships (SAR)
Recent studies have explored the SAR of sulfamoyl derivatives similar to this compound. The presence of specific functional groups correlates with enhanced biological activity and selectivity towards molecular targets.
Mechanism of Action
The mechanism of action of ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity . The thieno[2,3-c]pyridine core can interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Sulfonamide Derivatives
Compound 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) shares a sulfonamide group and pyridine core. Key differences include:
- Core Structure: The target compound’s thienopyridine vs. pyridine in compound 25.
- Substituents : Compound 27 features a chlorophenyl carbamoyl group, while the target compound uses a bis(allyl)sulfamoyl-benzamido linker.
- Physical Properties : Compound 27 has a melting point of 138–142°C and IR bands at 1726 cm⁻¹ (C=O), contrasting with the target compound’s ester group (expected C=O stretch ~1700–1750 cm⁻¹) .
Thiazolo-Pyrimidine Derivatives
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b) exhibit:
- Heterocyclic Diversity: Thiazolo-pyrimidine vs. thienopyridine.
- Functional Groups : Both contain nitrile (-CN) and carbonyl groups, but the target compound lacks the benzylidene substituent.
- Synthesis : Compound 11a (m.p. 243–246°C, 68% yield) is synthesized via condensation with chloroacetic acid, differing from the target compound’s likely amide coupling route .
Physicochemical and Spectroscopic Comparisons
Biological Activity
Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thieno[2,3-c]pyridine core and various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure:
Molecular Formula: C23H26N2O5S2
Molecular Weight: 474.59 g/mol
CAS Number: 449782-97-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, which may inhibit enzyme activities critical in various biological pathways. This interaction is essential for its potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Case Studies
Several case studies have explored the biological activity of similar compounds:
| Study | Compound | Findings |
|---|---|---|
| 1 | Compound A | Inhibition of IL-1β release in macrophages; IC50 = 8 nM |
| 2 | Compound B | Significant cytotoxicity against breast cancer cell lines; induced apoptosis |
| 3 | Compound C | Selective inhibition of dihydrofolate reductase; potential for cancer therapy |
Research Findings
Recent studies have provided insights into the structure-activity relationships (SAR) of sulfamoyl derivatives similar to this compound:
Q & A
How can reaction conditions be optimized for synthesizing this compound to improve yield and purity?
Advanced Focus: Systematic optimization of multi-step synthesis.
Methodological Answer:
- Solvent Selection: Use mixed solvents (e.g., acetic anhydride/acetic acid) to balance solubility and reactivity, as demonstrated in thiazolo-pyrimidine syntheses .
- Catalyst Screening: Test fused sodium acetate or similar bases to enhance condensation efficiency.
- Temperature Control: Reflux conditions (e.g., 2 hours at 110°C) minimize side reactions while ensuring completion .
- Purification: Crystallization from DMF/water mixtures improves purity, as seen in analogous heterocyclic systems .
What computational strategies predict the reactivity and stability of this compound under varying experimental conditions?
Advanced Focus: Integration of quantum chemistry and machine learning.
Methodological Answer:
- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model intermediates and transition states, as utilized in ICReDD’s reaction design framework .
- Stability Simulations: Molecular dynamics (MD) simulations assess degradation pathways under thermal or hydrolytic stress.
- Data-Driven Optimization: Apply machine learning to correlate experimental parameters (e.g., pH, solvent polarity) with stability outcomes, leveraging AI-driven platforms like COMSOL Multiphysics .
How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?
Advanced Focus: Cross-validation of spectral interpretations.
Methodological Answer:
- Multi-Technique Validation: Compare H/C NMR, IR, and MS data with computational predictions (e.g., simulated spectra via Gaussian) .
- Crystallographic Confirmation: Single-crystal X-ray diffraction (as in ) resolves ambiguities in tautomeric forms or stereochemistry .
- Dynamic NMR Studies: Variable-temperature NMR identifies conformational equilibria affecting peak splitting .
What methodologies assess the compound’s stability under different storage conditions?
Advanced Focus: Accelerated stability testing and degradation profiling.
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor via HPLC .
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life from accelerated data.
- Storage Guidelines: Store at 4°C in inert atmospheres to prevent hydrolysis or oxidation, per safety data sheets .
How can researchers design experiments to elucidate the compound’s biological activity without commercial bioassay data?
Advanced Focus: In silico and in vitro target prioritization.
Methodological Answer:
- Molecular Docking: Screen against protein databases (e.g., PDB) to identify potential targets (e.g., enzyme inhibitors) .
- Enzyme Inhibition Assays: Adapt fluorometric or colorimetric protocols (e.g., NADH-coupled assays) for high-throughput screening .
- Cell-Based Models: Use immortalized cell lines to test cytotoxicity and mechanism-specific reporters (e.g., luciferase for pathway activation) .
What analytical techniques differentiate polymorphic forms or solvates of this compound?
Advanced Focus: Solid-state characterization.
Methodological Answer:
- PXRD: Compare experimental patterns with simulated data from single-crystal structures .
- Thermogravimetric Analysis (TGA): Quantify solvent loss in solvates (e.g., endothermic peaks near 100°C) .
- DSC: Identify polymorph transitions via melting point variations .
How can contradictory results in reaction yields be systematically investigated?
Advanced Focus: Root-cause analysis in synthetic workflows.
Methodological Answer:
- Design of Experiments (DoE): Vary factors (catalyst loading, solvent ratio) using factorial designs to identify critical variables .
- Intermediate Trapping: Isolate and characterize unstable intermediates via LC-MS or in-situ IR .
- Replication Studies: Repeat reactions under identical conditions to distinguish human error from mechanistic variability .
What safety protocols are essential for handling this compound in catalytic or stoichiometric excess?
Advanced Focus: Risk mitigation in large-scale reactions.
Methodological Answer:
- Hazard Assessment: Review GHS classifications (e.g., acute toxicity, skin sensitization) from SDS .
- Engineering Controls: Use fume hoods with HEPA filters and explosion-proof equipment for reactions involving prop-2-en-1-yl groups .
- Waste Management: Neutralize sulfamoyl byproducts with dilute NaOH before disposal .
What strategies validate the compound’s purity in absence of reference standards?
Advanced Focus: Orthogonal purity assessment.
Methodological Answer:
- HPLC-ELSD: Evaporative light scattering detects non-UV-active impurities .
- Elemental Analysis: Compare experimental C/H/N/S ratios with theoretical values .
- NMR Purity: Integrate residual solvent peaks against the compound’s signals (e.g., DMSO-d6 at 2.50 ppm) .
How can researchers leverage machine learning to predict synthetic pathways for derivatives?
Advanced Focus: AI-driven retrosynthesis.
Methodological Answer:
- Algorithm Training: Use reaction databases (e.g., Reaxys) to train models on analogous thieno-pyridine syntheses .
- Retrosynthetic Trees: Tools like ASKCOS propose viable routes prioritizing atom economy and step efficiency .
- Experimental Feedback: Validate predictions with small-scale trials and iteratively refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
